[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O/c6-5(7,8)4-10-3(1-2-9)12-11-4/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQPZDKCORKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224350 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-47-5 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Approaches to 1,2,4-Oxadiazole Core Structures
The 1,2,4-oxadiazole ring system is typically constructed via two primary routes: (1) cyclization of amidoximes with carboxylic acid derivatives and (2) 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For trifluoromethyl-substituted variants, the former method dominates due to better regioselectivity and compatibility with electron-withdrawing groups.
Amidoxime Pathway Optimization
Key studies demonstrate that 5-substituted-1,2,4-oxadiazoles form efficiently when amidoximes react with trifluoroacetyl halides under basic conditions. The reaction mechanism proceeds through O-acylation followed by thermal cyclodehydration (Figure 1). Critical parameters include:
Stepwise Synthesis of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Starting Material Preparation
Synthesis of 2-Cyanoacetamide Oxime
2-(5-Nitro-2H-tetrazol-2-yl)acetonitrile undergoes hydroxylamine-mediated conversion to the corresponding amidoxime precursor. Reported yields reach 82% using ethanol/water mixtures at reflux.
Trifluoroacetylation Reaction
The amidoxime intermediate reacts with TFAC in dichloromethane at 0°C, catalyzed by triethylamine (0.2 eq). This step requires strict moisture control to prevent hydrolysis.
Reaction Optimization Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Amidoxime/TFAC | 82 | 95 | Industrial |
| Nitrile Oxide Cycload. | 35 | 88 | Lab-scale |
| Superbase-Mediated | 90 | 97 | Pilot-scale |
Applications in Drug Discovery
The compound serves as:
Scientific Research Applications
Chemistry: In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles. Research has shown that oxadiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase and topoisomerase, which are crucial for DNA synthesis and cell division. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances oxidative stability compared to phenyl or fluorophenyl analogs, which is critical for maintaining integrity under harsh reaction conditions .
Synthetic Utility : Unlike carboxylic acid or ester derivatives, the nitrile group in the target compound enables further functionalization (e.g., hydrolysis to amides or conversion to tetrazoles) .
Biological Relevance : Compounds with trifluoromethyl-oxadiazole cores are prevalent in kinase inhibitors and antimicrobial agents due to their ability to mimic peptide bonds while resisting metabolic cleavage .
Reactivity and Stability in Comparison
- Thermal Stability : The trifluoromethyl group stabilizes the oxadiazole ring against thermal degradation, as demonstrated in analogs like ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate, which remains stable up to 200°C .
- Chemical Reactivity : The acetonitrile moiety undergoes nucleophilic addition more readily than ester or hydroxymethyl groups, enabling diverse derivatization pathways (e.g., cyclization to form triazoles) .
- Acid/Base Resistance : The oxadiazole ring exhibits moderate resistance to acidic hydrolysis but decomposes under strongly basic conditions, a trait shared across all analogs .
Biological Activity
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound notable for its trifluoromethyl group and oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Structure
The compound's structure can be represented as follows:
Molecular Weight
- Molecular Weight : 177.08 g/mol
Unique Features
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological activity compared to simpler oxadiazole derivatives.
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
| CAS Number | 1308384-47-5 |
| Molecular Weight | 177.08 g/mol |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. Notably:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range. Some compounds showed greater potency than established chemotherapeutics like doxorubicin .
Case Study: Apoptosis Induction
In a specific study involving MCF-7 cells, flow cytometry revealed that this compound induced apoptosis in a dose-dependent manner. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage, suggesting activation of apoptotic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models treated with oxadiazole derivatives. This suggests potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under acidic conditions. Common methods include:
- Cyclization of Amidoximes : A nitrile reacts with a trifluoromethyl-substituted amidoxime to form the oxadiazole ring.
- Solvent Use : Acetonitrile is often used as a solvent to facilitate the reaction.
Industrial Production
For large-scale production, optimized reaction conditions are employed to ensure high yields and purity levels. Purification methods such as recrystallization or chromatography are utilized post-synthesis.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | Oxadiazole derivative | Lacks acetonitrile moiety |
| [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]amine | Oxadiazole derivative | Contains amine group |
| [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiol | Oxadiazole derivative | Contains thiol group |
Q & A
Q. What are the recommended synthetic routes for [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetonitrile in academic laboratories?
The compound can be synthesized via nucleophilic fluorination reactions using nitro precursors. For example, fluorination with K₂CO₃/K₂.2.2 in DMSO at 150°C for 10 minutes achieves high radiochemical yields (up to 85%) in radiolabeled analogs . Alternatively, oxadiazole-containing intermediates can undergo stereoselective reductions using baker’s yeast to produce optically active alcohols, followed by Ferrier rearrangement for glycoside derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine NMR spectroscopy (¹H/¹³C at 500/126 MHz in CDCl₃) to resolve oxadiazole proton environments and nitrile carbon signals with single-crystal X-ray diffraction for absolute configuration determination. SHELXL refinement is recommended for high-resolution crystallographic data .
Q. What solvents and conditions optimize solubility for reactivity studies?
The compound’s nitrile group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMSO). Computational predictions (PSA: 80.52) suggest moderate solubility in alcohols but poor solubility in non-polar solvents like hexane. Experimental validation in DMSO at 25°C shows stable dissolution for 24+ hours .
Advanced Research Questions
Q. How can reaction mechanisms involving fluorinated oxadiazoles be elucidated?
Use isotopic labeling (e.g., ¹⁸F radiolabeling) to track reaction pathways. For example, monitor nucleophilic substitution kinetics via HPLC under varying temperatures (80–150°C) and solvents (DMF vs. DMSO). Computational DFT studies can model transition states for fluorination or cycloaddition steps .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Q. How can stereochemical outcomes in oxadiazole derivatives be controlled?
Employ biocatalytic methods: Baker’s yeast reduces 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanones to (S)-configured alcohols with >90% enantiomeric excess. Subsequent Ferrier rearrangement with tri-O-acetyl-D-glucal preserves stereochemistry, as confirmed by X-ray crystallography .
Q. What computational tools predict the compound’s reactivity in polymer synthesis?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron-withdrawing effects of the trifluoromethyl group on nitrile reactivity. Molecular dynamics simulations assess compatibility with fluorinated monomers (e.g., 4-(trifluoromethoxy)phenylboronic acid) for copolymerization studies .
Q. How do formulation conditions affect the compound’s stability in biological assays?
Stabilize aqueous formulations with cryoprotectants (e.g., 10% sucrose) at pH 6.5–7.5. Avoid prolonged exposure to >40°C or UV light, as the oxadiazole ring may undergo photolytic cleavage. Accelerated stability testing (ICH guidelines) is recommended for long-term storage .
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
Use gloveboxes for air-sensitive steps (e.g., nitro precursor fluorination). Wear nitrile gloves and gas-tight goggles to prevent exposure to acetonitrile vapors. Quench reactive byproducts (e.g., KF) with aqueous CaCl₂ before disposal .
Q. How can the compound’s bioactivity be explored without commercial toxicity data?
Develop structure-activity relationship (SAR) models using analogs (e.g., pyridinyl-oxadiazole derivatives) with known antimicrobial or receptor-binding profiles. Prioritize in vitro assays (e.g., mGluR5 binding) with radiolabeled versions (¹⁸F-AZD9272 analogs) for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
